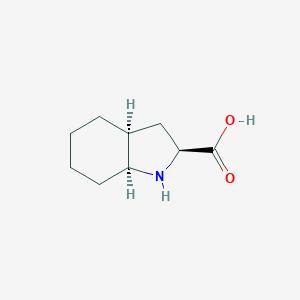

2-Carboxyoctahydroindole, (2S,3aS,7aS)-

Beschreibung

Eigenschaften

IUPAC Name |

(2S,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQYBNXGHMBNGCG-FXQIFTODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2[C@@H](C1)C[C@H](N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00230764 | |

| Record name | 2-Carboxyoctahydroindole, (2S,3aS,7aS)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00230764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80875-98-5 | |

| Record name | (2S,3AS,7aS)-Octahydroindole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80875-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Carboxyoctahydroindole, (2S,3aS,7aS)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080875985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Octahydroindole-2-carboxylic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03409 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Carboxyoctahydroindole, (2S,3aS,7aS)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00230764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.801 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CARBOXYOCTAHYDROINDOLE, (2S,3AS,7AS)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ID44U804I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diastereoselective Hydrogenation of Indoline-2-Carboxylic Acid Derivatives

An In-depth Technical Guide on the Synthesis of (2S,3aS,7aS)-2-Carboxyoctahydroindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for (2S,3aS,7aS)-2-Carboxyoctahydroindole, a crucial chiral intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Perindopril. The document outlines key methodologies, including diastereoselective hydrogenation, chiral resolution, and asymmetric synthesis, presenting quantitative data in structured tables and detailed experimental protocols for pivotal reactions. Visual diagrams generated using Graphviz (DOT language) illustrate the synthetic routes for enhanced clarity.

A prevalent and industrially significant method for the synthesis of (2S,3aS,7aS)-2-carboxyoctahydroindole involves the catalytic hydrogenation of a chiral precursor, (S)-indoline-2-carboxylic acid. This approach leverages the stereochemistry of the starting material to influence the formation of the desired diastereomer.

Platinum(IV) Oxide Catalyzed Hydrogenation

This method employs Platinum(IV) oxide (PtO₂) as the catalyst in an acidic medium to achieve the hydrogenation of the indoline ring.

Experimental Protocol:

A solution of (S)-indoline-2-carboxylic acid (3.0 g, 18.38 mmol) in glacial acetic acid (60 mL) is placed in a suitable pressure vessel. To this solution, Platinum(IV) oxide (300 mg) is carefully added. The vessel is then sealed and connected to a hydrogenation apparatus. The system is purged with hydrogen gas to remove air before being pressurized with hydrogen. The reaction mixture is heated to 60°C and stirred for 24 hours. Following the reaction, the mixture is cooled to room temperature, and the excess hydrogen gas is carefully vented. The platinum catalyst is removed by filtration through a pad of Celite®, and the catalyst is washed with a small volume of acetic acid. The filtrate and washings are combined and concentrated to dryness using a rotary evaporator. The resulting solid residue is purified by recrystallization from ethanol to yield pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid as a white solid.[1][2]

Quantitative Data:

| Starting Material | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| (S)-Indoline-2-carboxylic acid | PtO₂ | Acetic Acid | 60 | 24 | 85 | [1] |

Logical Relationship Diagram:

Caption: Hydrogenation of (S)-Indoline-2-carboxylic Acid using PtO₂.

Rhodium on Alumina Catalyzed Hydrogenation

An alternative catalytic system for the hydrogenation of indoline-2-carboxylic acid involves the use of rhodium supported on alumina (Rh/Al₂O₃). This method is also a key step in several patented industrial syntheses of Perindopril.

While a detailed, step-by-step academic protocol with specific yields for the isolated (2S,3aS,7aS) isomer from this particular catalytic system is not as readily available in the provided search results, industrial patents describe the hydrogenation of indoline-2-carboxylic acid in methanol over a rhodium-aluminum oxide catalyst to form (2S,3aS,7aS)-octahydroindole-2-carboxylic acid. The process generally involves subsequent esterification to facilitate the synthesis of Perindopril.

Quantitative Data Summary (Industrial Context):

| Starting Material | Catalyst | Solvent | Product |

| Indoline-2-carboxylic acid | Rh/Al₂O₃ | Methanol | (2S,3aS,7aS)-octahydroindole-2-carboxylic acid |

Logical Relationship Diagram:

Caption: Hydrogenation of Indoline-2-carboxylic Acid using Rh/Al₂O₃.

Chiral Resolution of Racemic Octahydroindole-2-carboxylic Acid

When the hydrogenation of indole-2-carboxylic acid results in a mixture of stereoisomers, a chiral resolution step is necessary to isolate the desired (2S,3aS,7aS) enantiomer. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization due to their different solubilities.

A common strategy involves the use of an optically active amine, such as (+)-methylbenzylamine, to resolve a racemic mixture of the carboxylic acid. The amine selectively forms a salt with one of the enantiomers, which then precipitates from the solution.

Conceptual Experimental Protocol (Adapted from general principles):

A racemic mixture of octahydroindole-2-carboxylic acid is dissolved in a suitable solvent, such as methanol or ethanol. To this solution, a molar equivalent of a chiral resolving agent, for example, L-(+)-tartaric acid or (+)-α-methylbenzylamine, is added. The mixture is heated until all solids dissolve and then allowed to cool slowly to room temperature to facilitate the crystallization of one of the diastereomeric salts. The precipitated salt is collected by filtration. The resolved carboxylic acid enantiomer is then liberated from the salt by treatment with a base (to remove the amine resolving agent) or an acid (to remove a basic resolving agent), followed by extraction and purification. The optical purity of the resolved enantiomer can be determined by polarimetry.

Logical Relationship Diagram:

Caption: Chiral Resolution via Diastereomeric Salt Formation.

Asymmetric Synthesis from Chiral Precursors

An alternative to chiral resolution is the direct asymmetric synthesis of the target molecule from readily available chiral starting materials. One such pathway utilizes L-serine derivatives.

Synthesis from a 3-Halo-L-serine Derivative

This pathway involves the reaction of a 3-halo-L-serine derivative with an enamine, followed by cyclization and hydrogenation to yield the desired product.

Conceptual Experimental Protocol:

The synthesis begins with the reaction of 1-(1-cyclohexen-1-yl)-pyrrolidine with a 3-halo-L-serine derivative in a polar, aprotic solvent. The resulting intermediate is then cyclized in a boiling hydrochloric acid solution. After concentration, the cyclized compound is subjected to catalytic hydrogenation in glacial acetic acid using a palladium on carbon (Pd/C) catalyst. The final product is obtained after filtration of the catalyst, concentration of the solvent, and recrystallization.

Quantitative Data Summary:

| Step | Reactants | Key Reagents/Conditions | Product |

| 1 | 1-(1-cyclohexen-1-yl)-pyrrolidine, 3-halo-L-serine derivative | Polar aprotic solvent | Intermediate adduct |

| 2 | Intermediate adduct | Boiling HCl | Cyclized intermediate |

| 3 | Cyclized intermediate | Pd/C, H₂, Acetic Acid | (2S,3aS,7aS)-2-Carboxyoctahydroindole |

Logical Relationship Diagram:

Caption: Asymmetric Synthesis from a 3-Halo-L-serine Derivative.

Enzymatic Synthesis Pathways

While specific enzymatic routes for the direct synthesis or resolution of (2S,3aS,7aS)-2-carboxyoctahydroindole are not prominently documented in the reviewed literature, enzymatic methods represent a powerful tool in modern organic synthesis for achieving high enantioselectivity. Conceptually, an enzymatic resolution could be applied to a racemic ester of octahydroindole-2-carboxylic acid. A lipase could selectively hydrolyze one of the enantiomeric esters, allowing for the separation of the resulting carboxylic acid from the unreacted ester. Such biocatalytic approaches offer mild reaction conditions and high stereoselectivity, making them an attractive, albeit less reported, potential pathway for obtaining the desired chiral intermediate.

This guide provides a foundational understanding of the key synthetic strategies for producing (2S,3aS,7aS)-2-Carboxyoctahydroindole. The choice of a particular pathway in a research or industrial setting will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the required level of stereochemical purity.

References

An In-depth Technical Guide to the Physicochemical Properties of (2S,3aS,7aS)-2-Carboxyoctahydroindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3aS,7aS)-2-Carboxyoctahydroindole, also known as L-octahydroindole-2-carboxylic acid, is a bicyclic amino acid analogue that serves as a critical chiral building block in modern medicinal chemistry. Its rigid conformational structure and specific stereochemistry make it a valuable intermediate in the synthesis of various pharmaceutical agents, most notably Angiotensin-Converting Enzyme (ACE) inhibitors. This technical guide provides a comprehensive overview of the core physicochemical properties of (2S,3aS,7aS)-2-Carboxyoctahydroindole, complete with detailed experimental protocols and a visualization of its role in a key synthetic pathway.

Physicochemical Properties

The physicochemical properties of a molecule are fundamental to its behavior in both chemical reactions and biological systems. Understanding these properties is crucial for process optimization, formulation development, and predicting pharmacokinetic profiles.

General and Physical Properties

(2S,3aS,7aS)-2-Carboxyoctahydroindole is typically a white to off-white crystalline powder.[1] A summary of its key physical and chemical identifiers is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₅NO₂ | [1][2] |

| Molecular Weight | 169.22 g/mol | [1][2] |

| CAS Number | 80875-98-5 | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 266-269 °C (decomposition) | [1] |

| Boiling Point | 318.6 °C at 760 mmHg | [1] |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

| Optical Rotation | -50° (c=1 in Methanol) | [3] |

Solubility

Solubility is a critical parameter for drug delivery and formulation. (2S,3aS,7aS)-2-Carboxyoctahydroindole exhibits good solubility in polar protic solvents.

| Solvent | Solubility | Reference |

| Water | 100 mg/mL (590.95 mM) | [4] |

| Methanol | Soluble | [1][3] |

Note: The solubility in water may require ultrasonication to achieve the stated concentration.[4]

Acidity

The acidity of the carboxylic acid group is a key determinant of the molecule's ionization state at physiological pH.

| Property | Value | Reference |

| pKa (Predicted) | 2.47 ± 0.20 | This is a computationally predicted value. |

Key Synthetic Application: Synthesis of Perindopril

(2S,3aS,7aS)-2-Carboxyoctahydroindole is a pivotal intermediate in the industrial synthesis of Perindopril, a widely used ACE inhibitor for the treatment of hypertension and heart failure. The following diagram illustrates a common synthetic route.

Caption: Synthetic pathway of Perindopril from (2S,3aS,7aS)-2-Carboxyoctahydroindole.

Experimental Protocols

The following sections detail generalized experimental protocols for determining key physicochemical properties of (2S,3aS,7aS)-2-Carboxyoctahydroindole. These are based on standard methodologies and may require optimization for specific laboratory conditions.

Determination of pKa by Potentiometric Titration

This protocol describes the determination of the acid dissociation constant (pKa) of the carboxylic acid moiety.

Caption: Workflow for pKa determination by potentiometric titration.

Methodology:

-

Preparation of the Analyte Solution: Accurately weigh approximately 100 mg of (2S,3aS,7aS)-2-Carboxyoctahydroindole and dissolve it in 50 mL of deionized water in a beaker.

-

pH Meter Calibration: Calibrate a pH meter using standard buffer solutions of pH 4.0, 7.0, and 10.0.

-

Titration: Place a calibrated pH electrode and a magnetic stirrer in the analyte solution. Titrate the solution with a standardized solution of 0.1 M sodium hydroxide (NaOH), adding the titrant in small increments (e.g., 0.1-0.2 mL). Record the pH value after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

pKa Determination: Identify the equivalence point, which is the point of steepest inflection on the curve. The pKa is the pH at the half-equivalence point (i.e., when half of the volume of NaOH required to reach the equivalence point has been added).

Determination of Aqueous Solubility by the Shake-Flask Method

This protocol outlines the "gold standard" shake-flask method for determining the equilibrium solubility of the compound in water.

Caption: Workflow for solubility determination by the shake-flask method.

Methodology:

-

Preparation of the Suspension: Add an excess amount of (2S,3aS,7aS)-2-Carboxyoctahydroindole to a known volume of purified water in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid should be visually confirmed.

-

Equilibration: Place the container in a shaker bath set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a period sufficient to ensure equilibrium is reached (typically 24 to 48 hours).

-

Phase Separation: After equilibration, allow the suspension to stand to permit the solid to settle. Separate the saturated solution from the excess solid by centrifugation at a high speed or by filtration through a fine-pore filter (e.g., 0.22 µm).

-

Quantification: Accurately dilute an aliquot of the clear supernatant or filtrate with a suitable solvent. Determine the concentration of (2S,3aS,7aS)-2-Carboxyoctahydroindole in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector.

-

Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This concentration represents the equilibrium solubility of the compound under the specified conditions.

Conclusion

This technical guide has summarized the key physicochemical properties of (2S,3aS,7aS)-2-Carboxyoctahydroindole, a compound of significant interest to the pharmaceutical industry. The provided data tables, visualization of its synthetic utility, and detailed experimental protocols offer a valuable resource for researchers and developers working with this important chiral intermediate. A thorough understanding of these fundamental properties is essential for its effective application in the synthesis and development of novel therapeutic agents.

References

The Stereochemistry of Octahydroindole-2-carboxylic Acid Isomers: A Technical Guide for Drug Development Professionals

An In-depth exploration of the synthesis, separation, and characterization of octahydroindole-2-carboxylic acid stereoisomers, crucial building blocks in modern pharmaceuticals.

Octahydroindole-2-carboxylic acid (OIC) is a saturated bicyclic amino acid that serves as a vital chiral scaffold in medicinal chemistry. Its conformationally constrained structure makes it an ideal component for designing potent and selective enzyme inhibitors. This technical guide provides a comprehensive overview of the stereochemistry of OIC isomers, focusing on their synthesis, characterization, and the analytical methods for their separation. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Octahydroindole-2-carboxylic acid possesses three chiral centers at positions C2, C3a, and C7a, giving rise to eight possible stereoisomers (four pairs of enantiomers).[1] The precise stereochemistry of the OIC moiety is paramount for the biological efficacy of the resulting active pharmaceutical ingredients (APIs). For instance, the (2S,3aS,7aS)-isomer is a key intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor Perindopril, while the (2S,3aR,7aS)-isomer is a precursor for Trandolapril.[1]

Physicochemical Properties of Key Stereoisomers

The distinct spatial arrangement of substituents in each OIC isomer results in unique physicochemical properties. A summary of the available data for the most pharmaceutically relevant isomers is presented below.

| Property | (2S,3aS,7aS)-OIC | (2R,3aS,7aS)-OIC Hydrochloride | (2S,3aR,7aS)-OIC | (2R,3aR,7aR)-OIC |

| Molecular Formula | C₉H₁₅NO₂ | C₉H₁₆ClNO₂ | C₉H₁₅NO₂ | C₉H₁₅NO₂ |

| Molecular Weight | 169.22 g/mol | 205.67 g/mol | 169.22 g/mol | 169.22 g/mol |

| Melting Point (°C) | 267–269[2] | 176–178[2] | 307-309 (dec.)[3] | Not Available |

| Specific Rotation [α]D | -45.6° (c=0.46, MeOH)[2] | +29.6° (c=0.47, MeOH)[2] | Not Available | Not Available |

| Appearance | White solid[2] | White solid[2] | White to off-white powder[3] | Not Available |

Synthesis of Octahydroindole-2-carboxylic Acid Isomers

The synthesis of enantiomerically pure OIC isomers is a critical step in the manufacturing of several drugs. A common strategy involves the catalytic hydrogenation of an indole precursor, followed by the separation of the resulting diastereomers.

Experimental Protocol: Synthesis of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid[2]

This protocol describes the hydrogenation of (S)-indoline-2-carboxylic acid to yield the (2S,3aS,7aS) isomer.

Materials:

-

(S)-indoline-2-carboxylic acid (3.0 g, 18.38 mmol)

-

Acetic acid (60 mL)

-

Platinum(IV) oxide (PtO₂) (300 mg)

-

Ethanol

Procedure:

-

A solution of (S)-indoline-2-carboxylic acid in acetic acid is hydrogenated at 60 °C in the presence of a PtO₂ catalyst.

-

After 24 hours, the catalyst is removed by filtration and washed with acetic acid.

-

The solvent is evaporated to dryness.

-

The resulting residue is crystallized from ethanol to afford pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid as a white solid.

Yield: 85%

Experimental Protocol: Synthesis of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid hydrochloride[2]

This protocol involves the hydrolysis of an oxazolidinone precursor.

Materials:

-

(3S,5S,8aS,9aS)-3-trichloromethyl-tetrahydro-5H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine-5,8(6H)-dione (a derivative of (2S,3aS,7aS)-OIC)

-

3N solution of HCl in anhydrous ethyl acetate (8 mL)

-

Ethyl acetate

Procedure:

-

A 3N solution of HCl in anhydrous ethyl acetate is added to the oxazolidinone precursor.

-

The resulting mixture is stirred at room temperature for 24 hours.

-

The solvent is concentrated in vacuo.

-

The resulting solid is washed with small portions of ethyl acetate to afford pure (2R,3aS,7aS)-octahydroindole-2-carboxylic acid as the hydrochloride salt.

Yield: 93%

Spectroscopic Data of Key Isomers and Intermediates

The characterization of OIC isomers relies heavily on spectroscopic techniques. Below are the NMR and IR data for the (2S,3aS,7aS) and (2R,3aS,7aS) isomers.

| Isomer | ¹H NMR (400 MHz, D₂O) δ (ppm) | ¹³C NMR (100 MHz, D₂O) δ (ppm) | IR (KBr) ν (cm⁻¹) | HRMS (ESI) [M+H]⁺ |

| (2S,3aS,7aS)-OIC | 1.23–1.64 (m, 7H), 1.73–1.82 (m, 1H), 1.91–2.01 (m, 1H), 2.25–2.36 (m, 2H), 3.65 (m, 1H), 4.06 (m, 1H)[2] | 20.88, 21.36, 24.38, 25.06, 32.36, 36.91, 59.34, 59.70, 175.42[2] | 3600–2200, 1623[2] | calcd. 170.1176, found 170.1174[2] |

| (2R,3aS,7aS)-OIC HCl | 1.20–1.51 (m, 5H), 1.54–1.70 (m, 2H), 1.72–1.82 (m, 1H), 2.02–2.15 (m, 1H), 2.23–2.36 (m, 2H), 3.72 (m, 1H), 4.38 (m, 1H)[2] | 20.51, 21.01, 23.95, 24.72, 32.44, 36.33, 57.61, 59.94, 172.76[2] | 3507, 3200–2300, 1732, 1578[2] | calcd. 170.1176, found 170.1177 [M-Cl]⁺[2] |

Chiral Separation of Octahydroindole-2-carboxylic Acid Isomers

The separation of the different stereoisomers of OIC is crucial for ensuring the stereochemical purity of the final drug substance. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose.

Experimental Protocol: HPLC Separation of OIC Diastereomers[4]

This method was developed for the separation and quantification of (2S,3aS,7aS)-OIC and its three diastereomers.

Instrumentation:

-

Agilent HPLC 1100 series with a refractive index detector (RID)

-

Column: Inertsil ODS-4 (250 mm × 4.6 mm, 5 µm)

Chromatographic Conditions:

-

Mobile Phase: 10 mM potassium phosphate buffer (pH 3.0)

-

Flow Rate: 1.5 mL/min

-

Column Temperature: 35 °C

-

Detector: Refractive Index Detector (RID)

Sample Preparation:

-

Stock solutions of each isomer are prepared by dissolving 25 mg in 10 mL of the mobile phase.[4]

-

The sample solution is prepared by dissolving approximately 50 mg of the OIC substance in 10 mL of the mobile phase.[4]

This method allows for the effective separation and quantification of the diastereomers, which is essential for quality control during the manufacturing process.

Biological Context: The Renin-Angiotensin System

Octahydroindole-2-carboxylic acid derivatives, such as Perindopril and Trandolapril, are potent inhibitors of the Angiotensin-Converting Enzyme (ACE). ACE is a key enzyme in the Renin-Angiotensin System (RAS), which plays a crucial role in regulating blood pressure.

Caption: The Renin-Angiotensin System and the mechanism of action of ACE inhibitors.

Workflow for Synthesis and Chiral Purification

The overall process for producing enantiomerically pure OIC isomers involves a series of steps from synthesis to purification and analysis.

Caption: General workflow for the synthesis and purification of OIC isomers.

References

The Core of Inhibition: A Technical Guide to the Role of (2S,3aS,7aS)-2-Carboxyoctahydroindole in ACE Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Angiotensin-Converting Enzyme (ACE) inhibitors are a cornerstone in the management of hypertension and cardiovascular disease. A key structural motif found in several potent, long-acting ACE inhibitors is the bicyclic proline analogue, (2S,3aS,7aS)-2-Carboxyoctahydroindole. This technical guide provides an in-depth analysis of this crucial chemical entity, detailing its structure, its integral role in the synthesis of leading drugs such as Perindopril and Trandolapril, the mechanism of action of these inhibitors, comprehensive quantitative data, and detailed experimental protocols for its synthesis and biological evaluation.

Introduction to (2S,3aS,7aS)-2-Carboxyoctahydroindole

(2S,3aS,7aS)-2-Carboxyoctahydroindole, also known as L-Octahydroindole-2-carboxylic acid (L-Oic), is a conformationally constrained, fused bicyclic α-amino acid.[1][2] Its rigid structure and lipophilicity make it an ideal scaffold in medicinal chemistry for designing peptidomimetics with improved pharmacological profiles, including enhanced stability against enzymatic degradation and better hydrophobic interactions at receptor binding sites.[1] In the context of ACE inhibitors, it serves as a critical chiral building block, forming the core of highly successful drugs like Perindopril and Trandolapril.[3][4] The specific stereochemistry, (2S,3aS,7aS), is essential for the high-potency inhibition of the target enzyme.[5]

Chemical Structure:

-

Molecular Formula: C₉H₁₅NO₂[6]

-

IUPAC Name: (2S,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid[6]

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

ACE inhibitors containing the (2S,3aS,7aS)-2-Carboxyoctahydroindole moiety exert their therapeutic effect by targeting the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway for blood pressure regulation.

The active metabolite of these drugs, such as perindoprilat, acts as a potent and competitive inhibitor of ACE.[7] ACE (also known as kininase II) is a zinc-dependent metalloproteinase that catalyzes the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II.[7][8] By inhibiting ACE, these drugs achieve a dual antihypertensive effect:

-

Reduced Angiotensin II Production: This leads to decreased peripheral vasoconstriction, a reduction in sympathetic nervous system activity, and decreased secretion of aldosterone from the adrenal cortex. The reduction in aldosterone promotes natriuresis (sodium excretion) and diuresis (water excretion), further lowering blood volume and pressure.[7][8]

-

Increased Bradykinin Levels: ACE is also responsible for the degradation of bradykinin, a potent vasodilator peptide.[7] Inhibition of ACE leads to an accumulation of bradykinin, which promotes vasodilation and contributes to the overall blood pressure-lowering effect.[9][10]

The logical flow of the RAAS pathway and the point of intervention by ACE inhibitors is illustrated below.

Quantitative Data: Pharmacokinetics and Pharmacodynamics

The incorporation of the (2S,3aS,7aS)-2-Carboxyoctahydroindole core contributes to the favorable pharmacokinetic and pharmacodynamic profile of drugs like Perindopril. Perindopril itself is a prodrug, which is metabolized in the liver to its active diacid form, perindoprilat.[11]

| Parameter | Value | Drug Form | Species / System | Reference(s) |

| Pharmacodynamics | ||||

| IC₅₀ (ACE Inhibition) | 3.6 nM (at steady state) | Perindoprilat | Human | [8] |

| CE₅₀ (ACE Inhibition) | 3.7 - 5.1 nM | Perindoprilat | Human | |

| Binding Affinity (Ka) | 2.8 x 10⁹ M⁻¹ | Perindoprilat | Human Serum ACE | [11] |

| Binding Affinity (Kd) | ~0.36 nM | Perindoprilat | Human Serum ACE | [11] |

| Pharmacokinetics | ||||

| Oral Bioavailability | 65 - 95% | Perindopril | Human | [8] |

| Time to Peak (Tₘₐₓ) | ~1 hour | Perindopril | Human | |

| Time to Peak (Tₘₐₓ) | 3 - 7 hours | Perindoprilat | Human | [7] |

| Elimination Half-life (t½) | ~40 hours (effective) | Perindoprilat | Human | |

| Terminal Half-life (t½) | >30 hours | Perindoprilat | Human | |

| Conversion to Active Form | ~20% of dose | Perindopril -> Perindoprilat | Human | |

| Tissue-Specific Inhibition (Rat Model) | ||||

| ED₅₀ (Plasma & Kidney) | <1 mg/kg | Perindopril (oral) | Rat | [3] |

| ED₅₀ (Lung, Aorta, Brain) | 16 - 32 mg/kg | Perindopril (oral) | Rat | [3] |

| Peak Inhibition (Plasma) | >90% at 1-2 hours | Perindopril (oral) | Rat | [3] |

| Peak Inhibition (Lung/Aorta) | Lesser degree at 4-8 hours | Perindopril (oral) | Rat |

Experimental Protocols

Synthesis of (2S,3aS,7aS)-2-Carboxyoctahydroindole

The synthesis of the enantiomerically pure core is a critical step. A common and effective method is the stereoselective hydrogenation of an indoline precursor.[3]

Protocol: Catalytic Hydrogenation of (S)-Indoline-2-carboxylic acid [3]

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve (S)-indoline-2-carboxylic acid (1 equivalent, e.g., 18.38 mmol, 3.0 g) in glacial acetic acid (e.g., 60 mL).

-

Catalyst Addition: Add platinum(IV) oxide (PtO₂, Adams' catalyst) to the solution (e.g., 300 mg).

-

Hydrogenation: Pressurize the vessel with hydrogen gas (H₂) and heat the reaction mixture to 60°C. Maintain the reaction under H₂ pressure with vigorous stirring.

-

Monitoring: Monitor the reaction progress over 24 hours.

-

Work-up: After completion, cool the reaction mixture and carefully filter off the catalyst through a pad of Celite. Wash the catalyst with additional acetic acid.

-

Isolation: Combine the filtrates and evaporate the solvent to dryness under reduced pressure.

-

Purification: Crystallize the resulting residue from a suitable solvent such as ethanol to afford pure (2S,3aS,7aS)-2-Carboxyoctahydroindole as a white solid.

Synthesis of Perindopril from the Core Intermediate

The synthesis of the final ACE inhibitor involves a peptide coupling reaction between the protected core intermediate and the side chain moiety.

Protocol: Peptide Coupling to form Perindopril (Generalized from)

-

Esterification: Protect the carboxylic acid of (2S,3aS,7aS)-2-Carboxyoctahydroindole, for example, as a benzyl ester.

-

Reaction Setup: Dissolve the protected intermediate (e.g., benzyl-(2S,3aS,7aS)-octahydroindole-2-carboxylate) and the side chain N-[(S)-1-Carboxy-butyl]alanyl ethyl ester in an inert, anhydrous solvent such as dichloromethane (DCM) or ethyl acetate.

-

Coupling Agent Addition: Add a peptide coupling agent. A common choice is dicyclohexylcarbodiimide (DCC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yield. Alternatively, an acid chloride-based coupling can be used.

-

Base Addition: Add an organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to neutralize any acid salts and facilitate the reaction.

-

Reaction: Stir the mixture at a controlled temperature (e.g., 0°C to room temperature) for several hours (e.g., 10-15 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, filter off any precipitated by-products (e.g., dicyclohexylurea if DCC is used). Wash the organic solution with aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, and brine) to remove unreacted starting materials and coupling reagents.

-

Deprotection: Remove the benzyl protecting group via catalytic hydrogenation (e.g., using Pd/C as a catalyst) to yield the final product, Perindopril.

-

Purification: Purify the crude product by crystallization or chromatography to obtain Perindopril of high purity.

In Vitro ACE Inhibition Assay

This protocol determines the inhibitory potency (IC₅₀) of a compound against ACE.

Protocol: Colorimetric ACE Inhibition Assay

-

Reagent Preparation:

-

ACE Enzyme Solution: Prepare a stock solution of ACE from a suitable source (e.g., rabbit lung) in a buffer (e.g., Tris-HCl with NaCl and ZnCl₂).

-

Substrate Solution: Prepare a solution of the ACE substrate, Hippuryl-Histidyl-Leucine (HHL).

-

Inhibitor Solutions: Prepare a serial dilution of the test compound (e.g., perindoprilat) to generate a range of concentrations. Use buffer as a negative control.

-

Stop Solution: 1N Hydrochloric Acid (HCl).

-

-

Assay Procedure:

-

In a microplate or test tubes, pre-incubate the ACE enzyme solution with various concentrations of the inhibitor (or buffer for control) for 10 minutes at 37°C.

-

Initiate the enzymatic reaction by adding the HHL substrate solution to all wells.

-

Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.

-

Terminate the reaction by adding the 1N HCl stop solution.

-

-

Quantification:

-

The product of the reaction, hippuric acid, is extracted (e.g., with ethyl acetate).

-

The solvent is evaporated, and the hippuric acid residue is redissolved and quantified by measuring its absorbance, typically after derivatization with a chromogenic reagent.

-

-

Data Analysis:

-

Calculate the percentage of ACE inhibition for each inhibitor concentration relative to the control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

-

Conclusion

The (2S,3aS,7aS)-2-Carboxyoctahydroindole moiety is a masterful example of rational drug design, providing a rigid, lipophilic scaffold that is central to the efficacy and favorable pharmacokinetic properties of leading ACE inhibitors. Its stereospecific synthesis is a critical component in the manufacturing of drugs like Perindopril. A thorough understanding of its role, the mechanism of the drugs it helps constitute, and the methods for its synthesis and evaluation are essential for researchers and professionals in the field of cardiovascular drug development. This guide provides a foundational technical overview to support further research and innovation in this vital therapeutic area.

References

- 1. Inhibition of tissue angiotensin converting enzyme by perindopril: in vivo assessment in the rat using radioinhibitor binding displacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and ACE inhibitory activity of the stereoisomers of perindopril (S 9490) and perindoprilate (S 9780) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Angiotensin-converting enzyme inhibition by perindopril in the treatment of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Specific and high affinity binding of perindoprilat, but not of perindopril to blood ACE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of perindopril on angiotensin converting enzyme in tissues of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic–pharmacodynamic model for perindoprilat regional haemodynamic effects in healthy volunteers and in congestive heart failure patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacokinetics of perindopril: therapeutic consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Clinical pharmacology of perindopril - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Chiral Synthesis: A Technical Guide to (2S,3aS,7aS)-2-Carboxyoctahydroindole's Mechanism of Action in Drug Development

For Researchers, Scientists, and Drug Development Professionals

(2S,3aS,7aS)-2-Carboxyoctahydroindole , a conformationally constrained bicyclic proline analogue, serves as a critical chiral building block in the synthesis of numerous pharmaceuticals, most notably Angiotensin-Converting Enzyme (ACE) inhibitors. Its rigid, stereochemically defined structure is paramount in establishing the precise three-dimensional orientation of functional groups required for potent and selective biological activity. This technical guide elucidates the mechanism of action of this versatile intermediate in drug synthesis, with a focus on its application in the production of the ACE inhibitors Perindopril and Trandolapril.

The Role of Stereochemistry in ACE Inhibition

The therapeutic efficacy of ACE inhibitors is intrinsically linked to their stereochemistry. The enzyme's active site is a chiral environment, and thus, only stereoisomers with the correct spatial arrangement of binding motifs can interact effectively to inhibit its function. (2S,3aS,7aS)-2-Carboxyoctahydroindole provides a rigid scaffold that, when incorporated into the final drug molecule, pre-organizes the key binding groups, minimizing the entropic penalty upon binding to the ACE active site and thereby enhancing potency. Its specific stereoconfiguration dictates the orientation of the carboxyl group and the substituent introduced at the nitrogen atom, which are crucial for interactions with the enzyme.

Mechanism of Action in Drug Synthesis: A Chiral Template

The primary mechanism of action of (2S,3aS,7aS)-2-Carboxyoctahydroindole in drug synthesis is to serve as a chiral template . By introducing this enantiomerically pure fragment, the desired stereochemistry of the final active pharmaceutical ingredient (API) is controlled. The synthesis of ACE inhibitors like Perindopril and Trandolapril typically involves the coupling of the protected (2S,3aS,7aS)-2-Carboxyoctahydroindole moiety with another chiral side chain. The inherent stereochemistry of the octahydroindole core directs the formation of the desired diastereomer of the final product.

Synthesis of Perindopril: A Case Study

The industrial synthesis of Perindopril is a prime example of the application of (2S,3aS,7aS)-2-Carboxyoctahydroindole. The key step is the amide bond formation between the benzyl ester of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid and N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine. This is followed by the deprotection of the carboxylic acid to yield Perindopril.

Quantitative Data for Perindopril Synthesis

| Step | Reactants | Reagents/Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity/Stereochemical Integrity | Reference |

| Coupling | (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester p-toluenesulfonate, N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine | Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt), Triethylamine, Ethyl Acetate | 30 | 3 | 92 | Not specified in source | [1] |

| Deprotection (Hydrogenation) | Benzyl-protected Perindopril | 5% Palladium on Carbon, Methylcyclohexane, Water | 15-30 | Not specified | 94 | Impurity II < 0.2%, Impurity III < 0.1% | [1] |

| Salt Formation (Perindopril Erbumine) | Perindopril | tert-Butylamine, Ethyl Acetate | Reflux | Not specified | 95 | >99.5% by HPLC | [1] |

Experimental Protocols

1. Coupling of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester with N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine [1]

-

Materials:

-

(2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester para-toluenesulfonate (1 kg)

-

Triethylamine (0.06 kg)

-

Ethyl acetate (4.6 L)

-

N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine (0.52 kg)

-

1-Hydroxybenzotriazole (0.15 kg)

-

Dicyclohexylcarbodiimide (0.5 kg)

-

-

Procedure:

-

To a reactor, add (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester para-toluenesulfonate, triethylamine, and ethyl acetate with stirring.

-

After stirring for 10 minutes at ambient temperature, add N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine, 1-hydroxybenzotriazole, and dicylohexylcarbodiimide.

-

Heat the heterogeneous mixture to 30°C for 3 hours with vigorous stirring.

-

Cool the mixture to 0°C and filter to remove the dicyclohexylurea byproduct.

-

The filtrate is washed and then evaporated to dryness to yield the coupled product.

-

2. Deprotection of the Benzyl Ester by Catalytic Hydrogenation [1]

-

Materials:

-

Coupled product from the previous step (1 kg)

-

Methylcyclohexane (1 L + 0.4 L)

-

5% Palladium-on-carbon (0.13 kg)

-

Water (3.2 L)

-

-

Procedure:

-

Dissolve the residue from the coupling step in methylcyclohexane and transfer to a hydrogenator.

-

Add a suspension of 5% palladium-on-carbon in methylcyclohexane, followed by water.

-

Hydrogenate the mixture under a pressure of 0.5 bar at a temperature of 15 to 30°C until the theoretical amount of hydrogen is absorbed.

-

Filter the catalyst.

-

Wash the aqueous phase of the filtrate with methylcyclohexane.

-

Lyophilize the aqueous phase to obtain Perindopril.

-

3. Formation of Perindopril Erbumine Salt [1]

-

Materials:

-

Perindopril (lyophilisate) (1 kg)

-

Ethyl acetate (14 L + 2 L)

-

tert-Butylamine (0.2 kg)

-

-

Procedure:

-

Dissolve the lyophilized Perindopril in ethyl acetate.

-

Add tert-butylamine and additional ethyl acetate.

-

Heat the suspension at reflux until complete dissolution.

-

Filter the resulting solution while hot.

-

Cool the solution with stirring to 15-20°C to induce precipitation.

-

Filter the precipitate, wash with ethyl acetate, dry, and grind to obtain Perindopril erbumine.

-

Synthesis of Trandolapril

Similarly, (2S,3aS,7aS)-2-Carboxyoctahydroindole is a key intermediate in the synthesis of Trandolapril. The synthesis involves the coupling of an appropriate derivative of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid with N-(1-(S)-ethoxycarbonyl-3-phenylpropyl)-S-alanine.

Quantitative Data for Trandolapril Synthesis

| Step | Reactants | Reagents/Solvent | Temperature (°C) | Time (h) | Yield (%) | Stereochemical Purity | Reference |

| Coupling | Benzyl (2S,3aR,7aS)-octahydroindole-2-carboxylate, ECPPA acid chloride hydrochloride | Triethylamine, Dichloromethane | 10-15 | 10-15 | Not specified | Enantiomerically pure starting material | [2] |

| Overall Process | Not specified | Not specified | Not specified | Not specified | Not specified | 99.3-99.8% | [3] |

ECPPA: N-(1-(S)-ethoxycarbonyl-3-phenylpropyl)-S-alanine

Experimental Protocol

Coupling of Benzyl (2S,3aR,7aS)-octahydroindole-2-carboxylate with ECPPA acid chloride hydrochloride [2]

-

Materials:

-

Enantiomerically pure benzyl (2S,3aR,7aS)-octahydroindole-2-carboxylate

-

ECPPA acid chloride hydrochloride

-

Solvent: Dichloromethane, ethyl acetate, or isopropyl acetate

-

Base: Triethylamine, diisopropylethylamine, or N-methylmorpholine

-

-

Procedure:

-

The coupling reaction is conducted in the selected solvent in the presence of the base.

-

The reaction temperature is maintained between 0°C and 25°C, preferably at 10°C to 15°C.

-

The reaction is carried out for 10 to 15 hours.

-

The progress of the reaction is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is worked up to isolate the coupled product.

-

Visualizing the Synthetic Pathway

The logical flow of the synthesis of Perindopril, highlighting the role of (2S,3aS,7aS)-2-Carboxyoctahydroindole, can be visualized as follows:

Caption: Synthetic workflow for Perindopril.

Stereochemical Purity Analysis

The stereochemical purity of (2S,3aS,7aS)-2-Carboxyoctahydroindole and its derivatives is crucial for the quality of the final drug product. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique used for this purpose. Chiral stationary phases are often employed to separate the different stereoisomers. One study reported the successful separation and quantification of the four pairs of enantiomers of octahydro-1H-indole-2-carboxylic acid using reverse-phase HPLC with a refractive index detector[4]. The chemical and stereochemical purity of synthetic Trandolapril was determined to be as high as 99.3-99.8% using both non-chiral and chiral reverse-phase columns[3].

Caption: HPLC analysis workflow for stereoisomers.

Conclusion

(2S,3aS,7aS)-2-Carboxyoctahydroindole is an indispensable chiral building block in modern drug synthesis. Its rigid, stereochemically defined structure acts as a powerful tool for controlling the stereochemistry of the final drug molecule, which is a critical determinant of its therapeutic efficacy. The synthetic routes to important ACE inhibitors like Perindopril and Trandolapril are elegant demonstrations of how the incorporation of this key intermediate ensures the production of the desired enantiomerically pure active pharmaceutical ingredient. The detailed experimental protocols and quantitative data presented herein provide a valuable resource for researchers and professionals in the field of drug development, underscoring the central role of (2S,3aS,7aS)-2-Carboxyoctahydroindole in the creation of life-saving medicines.

References

- 1. US6835843B2 - Method for synthesis of perindopril and its pharmaceutically acceptable salts - Google Patents [patents.google.com]

- 2. data.epo.org [data.epo.org]

- 3. A study on the stereochemical purity of trandolapril and octahydro-1H-indole-2-carboxylic acid by HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

The Genesis of a Blockbuster: A Technical Guide to the Discovery and Synthesis of Perindopril Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perindopril, a prominent member of the angiotensin-converting enzyme (ACE) inhibitor class of drugs, has been a cornerstone in the management of hypertension and heart failure for decades.[1][2] Its journey from discovery to a widely prescribed medication is a testament to the evolution of synthetic organic chemistry and process development in the pharmaceutical industry. This in-depth technical guide delves into the discovery and history of perindopril's key intermediates, providing a comprehensive overview of the synthetic strategies, experimental protocols, and the critical role these precursors play in the manufacture of this life-saving drug. Perindopril is a pro-drug that is metabolized in the liver to its active form, perindoprilat, which exerts its therapeutic effects by inhibiting the ACE enzyme.[2][3]

A Look Back: The Historical Evolution of Perindopril Synthesis

The story of perindopril's synthesis begins with its initial patent in 1980.[2] Early manufacturing processes, while effective, were often plagued by challenges related to purity and yield. A pivotal moment in the industrial synthesis of perindopril was the development of a process involving the coupling of two key intermediates: (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester and N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine.[4][5] However, this initial process was known to generate a significant amount of by-products, necessitating extensive purification steps.[4] Subsequent research and development focused on optimizing this coupling reaction, minimizing impurity formation, and improving the overall efficiency and cost-effectiveness of the manufacturing process. This has led to the development of more refined and industrially viable synthetic routes.

The Core Building Blocks: Synthesis of Key Perindopril Intermediates

The efficient synthesis of perindopril hinges on the high-purity production of its two primary chiral intermediates.

(2S,3aS,7aS)-Octahydroindole-2-carboxylic Acid Benzyl Ester

This bicyclic amino acid derivative forms the heterocyclic core of the perindopril molecule. A common industrial synthesis begins with the hydrogenation of indoline-2-carboxylic acid.

Experimental Protocol: Synthesis of (2S,3aS,7aS)-Octahydroindole-2-carboxylic Acid

A solution of (S)-indoline-2-carboxylic acid (3.0 g, 18.38 mmol) in acetic acid (60 mL) is hydrogenated at 60 °C in the presence of Platinum(IV) oxide (PtO₂, 300 mg). After 24 hours, the catalyst is removed by filtration and washed with acetic acid. The solvent is then evaporated to dryness, and the resulting residue is crystallized from ethanol to yield pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid as a white solid (2.64 g, 15.60 mmol, 85% yield).[2]

The resulting carboxylic acid is then esterified to its benzyl ester to protect the carboxylic acid group during the subsequent coupling reaction.

Experimental Protocol: Benzyl Esterification

(2S,3aS,7aS)-octahydroindole-2-carboxylic acid is reacted with benzyl alcohol in the presence of a catalyst such as p-toluenesulfonic acid to yield the p-toluenesulfonate salt of the benzyl ester.[4] Alternatively, thionyl chloride and benzyl alcohol can be used for the esterification.[6]

N-[(S)-1-Ethoxycarbonyl-butyl]-(S)-alanine

This chiral dipeptide-like side chain is crucial for the ACE inhibitory activity of perindopril. One synthetic approach involves the reductive amination of L-alanine with ethyl 2-oxopentanoate. A more common and stereoselective method involves the reaction of L-norvaline ethyl ester with sodium pyruvate followed by hydrogenation.[6]

Experimental Protocol: Synthesis of N-[(S)-1-Ethoxycarbonyl-butyl]-(S)-alanine

L-norvaline is first esterified with ethanol in the presence of thionyl chloride to form the ethyl ester.[6] This ester is then reacted with sodium pyruvate and subjected to hydrogenation to yield N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine.[6] An alternative detailed procedure involves the hydrogenation of the S,S diastereoisomer of the corresponding benzylester precursor. The benzylester (6.2g) in ethanol (250ml) is hydrogenated at 3 atmospheres at room temperature for 30 minutes over 10% palladium on charcoal (0.6g). After filtration of the catalyst, the filtrate is evaporated. The residue is slurried with diethyl ether, and the resulting white solid is filtered and dried to give the final product (3.8g).[7]

The Crucial Linkage: The Peptide Coupling Reaction

The cornerstone of perindopril synthesis is the formation of the amide bond between the two key intermediates. This peptide coupling reaction is typically facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) to suppress racemization and improve efficiency.[4][8]

Experimental Protocol: Coupling of Intermediates

To a suspension of the p-toluenesulfonate salt of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester (100 g) in dichloromethane (2.0 L), triethylamine (70.3 g) is added at 20-25°C. Subsequently, 1-hydroxybenzotriazole (34.5 g), N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine (60.4 g), and dicyclohexylcarbodiimide (57.4 g) are added sequentially. The reaction mixture is stirred until completion, and the precipitated dicyclohexylurea (DCU) is removed by filtration.[9] The filtrate is washed with water, and the solvent is evaporated to yield the protected perindopril (benzyl perindopril) as an oil.

The Final Steps: Deprotection and Salt Formation

The final stages of the synthesis involve the removal of the benzyl protecting group from the carboxylic acid and the formation of the desired pharmaceutically acceptable salt, typically the tert-butylamine salt (perindopril erbumine).

Experimental Protocol: Debenzylation and Salt Formation

The benzyl perindopril oil is dissolved in a suitable solvent like isopropyl alcohol.[9] Tert-butylamine is added, and the mixture is hydrogenated using a palladium on carbon (Pd/C) catalyst.[9] After the reaction is complete, the catalyst is filtered off, and the solvent is removed under vacuum. The residue is then crystallized from a solvent such as acetone to yield perindopril erbumine as a white crystalline solid.[9]

Quantitative Data Summary

The following tables summarize the reported yields for the key steps in the synthesis of perindopril, providing a comparative overview of the efficiency of different methodologies.

| Intermediate Synthesis | Starting Material | Product | Yield (%) | Reference |

| (2S,3aS,7aS)-Octahydroindole-2-carboxylic Acid | (S)-Indoline-2-carboxylic acid | (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid | 85 | [2] |

| N-[(S)-1-Ethoxycarbonyl-butyl]-(S)-alanine | S,S diastereoisomer benzylester | N-[(S)-1-Ethoxycarbonyl-butyl]-(S)-alanine | Not specified, but 3.8g from 6.2g precursor | [7] |

| Coupling and Final Product Formation | Reaction Step | Yield (%) | Reference |

| Coupling Reaction (Benzyl Perindopril) | Coupling of intermediates | 99 | |

| Perindopril Erbumine Formation | Debenzylation and salt formation | 90 |

Visualizing the Synthesis: Pathways and Mechanisms

To better illustrate the synthetic process, the following diagrams created using the DOT language provide a visual representation of the key transformations.

References

- 1. EP1724260B1 - Process for the synthesis of (2S, 3aR, 7aS)octahydroindole-2-carboxylic acid and its conversion to trandolapril - Google Patents [patents.google.com]

- 2. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. daicelpharmastandards.com [daicelpharmastandards.com]

- 4. Process for the preparation of perindopril and salts thereof - Patent 1864973 [data.epo.org]

- 5. ES2255872B1 - PROCEDURE FOR THE PREPARATION OF PERINDOPRIL ERBUMINA. - Google Patents [patents.google.com]

- 6. US7291745B2 - Process for the preparation of perindopril - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. peptide.com [peptide.com]

- 9. WO2005100317A1 - Process for the preparation of perindopril - Google Patents [patents.google.com]

Spectroscopic Analysis of (2S,3aS,7aS)-2-Carboxyoctahydroindole: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of (2S,3aS,7aS)-2-Carboxyoctahydroindole, a key chiral intermediate in the synthesis of prominent pharmaceutical agents. This document outlines the structural elucidation of this bicyclic amino acid analog through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to support research and development activities.

Spectroscopic Data Summary

The spectroscopic data for (2S,3aS,7aS)-2-Carboxyoctahydroindole provides a comprehensive fingerprint for its structural confirmation. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and IR spectroscopy.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 1.23–1.64 | m | 7H | Aliphatic protons |

| 1.73–1.82 | m | 1H | Aliphatic proton |

| 1.91–2.01 | m | 1H | Aliphatic proton |

| 2.25–2.36 | m | 2H | Aliphatic protons |

| 3.65 | m | 1H | CH |

| 4.06 | m | 1H | CH-COOH |

Solvent: D₂O, Instrument Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 20.88 | CH₂ |

| 21.36 | CH₂ |

| 24.38 | CH₂ |

| 25.06 | CH₂ |

| 32.36 | CH₂ |

| 36.91 | CH |

| 59.34 | CH |

| 59.70 | CH-COOH |

| 175.42 | C=O |

Solvent: D₂O, Instrument Frequency: 100 MHz[1]

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (ν) cm⁻¹ | Assignment |

| 3600–2200 | O-H and N-H stretching |

| 1623 | C=O stretching (carboxyl) |

Technique: KBr pellet[1]

Table 4: High-Resolution Mass Spectrometry (HRMS) Data

| Ionization Mode | Remark |

| ESI | Data has been reported, though specific m/z values were not detailed in the available literature.[1] |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of (2S,3aS,7aS)-2-Carboxyoctahydroindole are provided below. These protocols are based on established techniques for the analysis of amino acids and their analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation and confirmation of (2S,3aS,7aS)-2-Carboxyoctahydroindole.

Methodology:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the solid (2S,3aS,7aS)-2-Carboxyoctahydroindole.

-

Dissolve the sample in approximately 0.7 mL of deuterium oxide (D₂O).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz NMR Spectrometer

-

Solvent: D₂O

-

Temperature: 298 K

-

Pulse Program: Standard 1D proton experiment

-

Number of Scans: 16-64 (or until a satisfactory signal-to-noise ratio is achieved)

-

Referencing: The residual solvent peak of D₂O is used as an internal reference.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz NMR Spectrometer (or the corresponding ¹³C frequency on a 400 MHz instrument)

-

Solvent: D₂O

-

Temperature: 298 K

-

Pulse Program: Standard 1D carbon experiment with proton decoupling

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Referencing: The residual solvent peak is used for referencing.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in (2S,3aS,7aS)-2-Carboxyoctahydroindole.

Methodology (KBr Pellet Technique):

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

-

-

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

-

Mode: Transmission

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Acquire a background spectrum of the empty sample compartment before running the sample.

-

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass of (2S,3aS,7aS)-2-Carboxyoctahydroindole and confirm its elemental composition.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or a water/methanol mixture.

-

-

Instrument Parameters:

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Ionization Source: Electrospray Ionization (ESI)

-

Mode: Positive or negative ion mode can be used, depending on the compound's ability to be protonated or deprotonated.

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Calibration: Ensure the instrument is calibrated with a known standard to ensure high mass accuracy.

-

Visualizations

The following diagrams illustrate the synthesis workflow of (2S,3aS,7aS)-2-Carboxyoctahydroindole and its subsequent use as a key intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Perindopril.

Caption: Synthesis of (2S,3aS,7aS)-2-Carboxyoctahydroindole.

Caption: Role in the synthesis of Perindopril.

References

Solubility Profile of (2S,3aS,7aS)-2-Carboxyoctahydroindole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

(2S,3aS,7aS)-2-Carboxyoctahydroindole, a key chiral intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors such as Perindopril, possesses solubility characteristics crucial for its application in pharmaceutical manufacturing and formulation. This technical guide consolidates the available solubility data for this compound and outlines a general experimental protocol for its determination.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₅NO₂ | N/A |

| Molecular Weight | 169.22 g/mol | N/A |

| Appearance | White to off-white solid | [1] |

| Melting Point | 275-277 °C | [2] |

Solubility Data

Quantitative Solubility:

| Solvent | Solubility | Conditions | Citation |

| Water | 100 mg/mL | Ultrasonic assistance may be required | [3][4] |

Qualitative Solubility:

Multiple sources confirm that (2S,3aS,7aS)-2-Carboxyoctahydroindole is soluble in methanol and water[2][5][6].

Experimental Protocol for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of (2S,3aS,7aS)-2-Carboxyoctahydroindole is not explicitly documented in the reviewed literature, a standard method such as the shake-flask technique is generally applicable. The following protocol is a generalized procedure based on established methodologies for pharmaceutical compounds.

Objective: To determine the equilibrium solubility of (2S,3aS,7aS)-2-Carboxyoctahydroindole in a given solvent.

Materials:

-

(2S,3aS,7aS)-2-Carboxyoctahydroindole (of known purity)

-

Selected solvents (e.g., water, methanol, ethanol, isopropanol, acetone, ethyl acetate)

-

Thermostatically controlled shaker or agitator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE or equivalent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index Detector (RID) or UV detector if the compound has a chromophore) or other quantitative analytical instrumentation.

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of (2S,3aS,7aS)-2-Carboxyoctahydroindole to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to sediment.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved particles.

-

Dilution: Accurately dilute the clear filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-RID, to determine the concentration of the dissolved compound.[7][8] A suitable mobile phase, as described in the literature for purity analysis, could be a buffered aqueous solution (e.g., 10 mM potassium dihydrogen phosphate at pH 3.0).[7][8]

-

Calculation: Calculate the solubility of (2S,3aS,7aS)-2-Carboxyoctahydroindole in the solvent, expressed in mg/mL or mol/L, based on the measured concentration and the dilution factor.

Logical Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a pharmaceutical intermediate like (2S,3aS,7aS)-2-Carboxyoctahydroindole.

Conclusion

The available data indicates that (2S,3aS,7aS)-2-Carboxyoctahydroindole is highly soluble in water and soluble in methanol. However, a comprehensive, comparative analysis of its solubility in a broader range of pharmaceutically relevant organic solvents is hampered by the lack of publicly available quantitative data. For drug development professionals requiring such information, it is recommended to perform experimental solubility determinations using a standardized protocol, such as the shake-flask method outlined above, coupled with a validated analytical technique like HPLC-RID. This will ensure accurate and reliable data for process development and formulation activities.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. L-Octahydroindole-2-carboxylic acid Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. (2S,3AS,7aS)-Octahydroindole-2-carboxylic acid | 80875-98-5 | MOLNOVA [molnova.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid, 98% | Fisher Scientific [fishersci.ca]

- 6. echemi.com [echemi.com]

- 7. longdom.org [longdom.org]

- 8. longdom.org [longdom.org]

In-Depth Technical Guide: (2S,3aS,7aS)-Octahydroindole-2-carboxylic Acid

CAS Number: 80875-98-5

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity with CAS number 80875-98-5, identified as (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid. This bicyclic, non-proteinogenic amino acid analogue is a critical chiral building block in modern medicinal chemistry.[1][2] Its primary significance lies in its role as a key intermediate in the synthesis of potent Angiotensin-Converting Enzyme (ACE) inhibitors, most notably Perindopril and Trandolapril, which are widely used in the management of hypertension and heart failure.[3][4][5] This document consolidates essential chemical and physical properties, provides detailed experimental protocols for its synthesis, and elucidates its role within the broader context of the Renin-Angiotensin-Aldosterone System (RAAS), the pharmacological target of the drugs derived from it. All quantitative data is presented in structured tables, and key processes are visualized through diagrams to facilitate understanding.

Chemical Identification and Properties

(2S,3aS,7aS)-Octahydroindole-2-carboxylic acid is a derivative of proline featuring a fused cyclohexane ring, which imparts conformational rigidity and increased lipophilicity.[6] These structural features are highly desirable in drug design for enhancing metabolic stability and bioavailability.[6]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 80875-98-5[4][7][8][9][10] |

| IUPAC Name | (2S,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid[6][10] |

| Synonyms | L-Octahydroindole-2-carboxylic acid, (2S,3AS,7aS)-2-carboxyoctahydroindole, Perindopril Related Compound A, Perindopril EP Impurity A, H-Oic-OH[7][10][11][12][13] |

| Molecular Formula | C₉H₁₅NO₂[4][7][8] |

| InChI Key | CQYBNXGHMBNGCG-FXQIFTODSA-N[7][14][15] |

| SMILES | C1CC[C@H]2--INVALID-LINK--C--INVALID-LINK--C(=O)O[7][10][14] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 169.22 g/mol | [4][8][9] |

| Appearance | White to off-white crystalline powder/solid | [4][6] |

| Melting Point | 259-260 °C (lit.), 260-265 °C, 270-274 °C | [4][15][16] |

| Optical Rotation | -45.6° (c=0.46, MeOH); -46 to -50° (c=1, methanol) | [6][16] |

| Solubility | Sparingly soluble in water; Soluble in methanol and ethanol | [3][4][6] |

| pKa (Predicted) | 2.47 ± 0.20 | [6] |

| Storage | Room temperature, keep in a dark, dry place | [6][17] |

Spectroscopic Data

Characterization of (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid is crucial for identity and purity confirmation.

-

Infrared (IR) Spectroscopy: An Attenuated Total Reflectance (ATR) IR spectrum is available. Key absorption bands are expected in the range of 3600-2200 cm⁻¹ (O-H and N-H stretching) and around 1623 cm⁻¹ (C=O stretching of the carboxylic acid).[6][10]

-

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): While essential for complete structural elucidation, detailed public domain NMR (¹H, ¹³C) and high-resolution mass spectrometry data are not consistently available across the cited sources. Researchers should expect complex aliphatic signals in NMR due to the fused ring system.

Synthesis and Experimental Protocols

The stereoselective synthesis of (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid is a key challenge due to its three chiral centers.[18] The most common and direct laboratory-scale synthesis involves the catalytic hydrogenation of (S)-indoline-2-carboxylic acid.

Experimental Protocol 1: Synthesis via Catalytic Hydrogenation

This protocol is adapted from a published methodology for the synthesis of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid.[6]

Objective: To synthesize (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid from (S)-indoline-2-carboxylic acid.

Materials:

-

(S)-indoline-2-carboxylic acid (3.0 g, 18.38 mmol)

-

Acetic acid (60 mL)

-

Platinum(IV) oxide (PtO₂, 300 mg)

-

Ethanol (for crystallization)

-

Hydrogenation apparatus

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

A solution of (S)-indoline-2-carboxylic acid (3.0 g) in acetic acid (60 mL) is prepared in a suitable hydrogenation vessel.

-

Platinum(IV) oxide (300 mg) is added to the solution as a catalyst.

-

The mixture is hydrogenated at 60 °C under hydrogen pressure. The reaction is monitored for hydrogen uptake.

-

After 24 hours, the reaction is stopped, and the catalyst is removed by filtration through a pad of celite, washing with additional acetic acid.

-

The solvent from the combined filtrate is evaporated to dryness under reduced pressure using a rotary evaporator.

-

The resulting solid residue is crystallized from ethanol to afford pure (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid as a white solid.

-

The product is dried under vacuum. Expected yield: ~85%.[6]

Logical Workflow for Synthesis and Purification

The synthesis and purification process follows a logical sequence to ensure high purity of the final product.

Caption: Workflow for the synthesis of (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid.

Role in Pharmacology: The Renin-Angiotensin-Aldosterone System (RAAS)

(2S,3aS,7aS)-Octahydroindole-2-carboxylic acid is not pharmacologically active in its own right. Its importance stems from its use as a precursor to ACE inhibitors like Perindopril.[4][19] These drugs exert their therapeutic effect by inhibiting the Angiotensin-Converting Enzyme within the Renin-Angiotensin-Aldosterone System (RAAS), a critical hormonal cascade that regulates blood pressure and fluid balance.[3][7][19]

RAAS Signaling Pathway

The RAAS pathway is initiated by the release of renin from the kidneys in response to low blood pressure or decreased sodium delivery.[7][14] Renin cleaves angiotensinogen to form angiotensin I. ACE, primarily in the lungs, then converts angiotensin I to the potent vasoconstrictor, angiotensin II.[7][19] Angiotensin II has multiple effects that increase blood pressure, including direct vasoconstriction and stimulating the release of aldosterone, which promotes sodium and water retention.[3][7][19]

ACE inhibitors, synthesized from our title compound, block the conversion of angiotensin I to angiotensin II, leading to vasodilation and a reduction in blood pressure.

References

- 1. US6835843B2 - Method for synthesis of perindopril and its pharmaceutically acceptable salts - Google Patents [patents.google.com]

- 2. First Stereoselective Synthesis of Octahydroindole-2-phosphonic Acid - ChemistryViews [chemistryviews.org]

- 3. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]

- 8. data.epo.org [data.epo.org]

- 9. CN101544593A - Synthetic method of (2s, 3aS, 7aS)-octahydro-1H-indole-2-carboxylic acid - Google Patents [patents.google.com]

- 10. 2-Carboxyoctahydroindole, (2S,3aS,7aS)- | C9H15NO2 | CID 7408452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. (2S,3AS,7aS)-Octahydroindole-2-carboxylic acid | 80875-98-5 | MOLNOVA [molnova.com]

- 12. (2S,3aS,7aS)-Octahydroindole-2-acide carboxylique, 98 %, Thermo Scientific Chemicals 5 g [thermofisher.com]

- 13. longdom.org [longdom.org]

- 14. zerotofinals.com [zerotofinals.com]

- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 16. EP1724260B1 - Process for the synthesis of (2S, 3aR, 7aS)octahydroindole-2-carboxylic acid and its conversion to trandolapril - Google Patents [patents.google.com]

- 17. benchchem.com [benchchem.com]

- 18. Page loading... [wap.guidechem.com]

- 19. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: Synthesis of Perindopril from (2S,3aS,7aS)-2-Carboxyoctahydroindole

For Researchers, Scientists, and Drug Development Professionals